m-Di-tert-pentylbenzene

Description

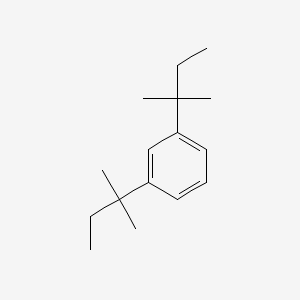

Structural Analysis of m-Di-tert-pentylbenzene

IUPAC Nomenclature and Systematic Naming Conventions

This compound, systematically named 1,3-bis(2-methylbutan-2-yl)benzene , adheres to IUPAC nomenclature rules for disubstituted benzene derivatives. The parent structure is benzene, with two substituents: tert-pentyl groups (2-methylbutan-2-yl). The numbering prioritizes the lowest possible locants, resulting in the meta (1,3) configuration. The substituents are described as tert-pentyl due to their branching structure, where the central carbon is bonded to three methyl groups and one benzene ring .

The systematic name reflects the substituents’ positions and structures:

- 1,3-bis(2-methylbutan-2-yl) : Indicating two identical tert-pentyl groups attached to the benzene ring at positions 1 and 3.

- Benzene : The parent hydrocarbon.

This naming convention ensures clarity in distinguishing isomers (e.g., para or ortho substituents) and structural analogues .

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is dominated by the steric effects of the bulky tert-pentyl groups. Each substituent occupies a tertiary carbon (2-methylbutan-2-yl), which is highly branched and space-filling. The meta arrangement minimizes steric strain compared to ortho or para positions, where substituents are closer, leading to potential repulsion.

Key geometric features :

- Benzene ring planarity : Maintained due to sp² hybridization of carbon atoms.

- Substituent orientation : The tert-pentyl groups adopt a staggered conformation to reduce intramolecular steric hindrance.

- Rotational freedom : Limited rotation around the benzene-carbon bonds due to the substituents’ bulk.

Stereochemical considerations are minimal in this compound, as the tert-pentyl groups are symmetrical and lack stereogenic centers .

Comparative Structural Analysis with Related Alkylbenzenes

Para- and Ortho-Substituted Tertiary Amylbenzene Isomers

This compound differs structurally from its para and ortho isomers through substituent positioning and steric interactions (Table 1).

Key differences :

- Para isomer : Symmetrical arrangement reduces steric strain, enabling closer packing in crystals.

- Ortho isomer : Adjacent substituents create significant steric hindrance, affecting solubility and reactivity .

Structural Analogues in the Di-tert-alkylbenzene Family

This compound belongs to a broader class of di-tert-alkylbenzenes, which vary in substituent size and position. Table 2 compares structural analogues:

Comparative observations :

- Substituent size : Tert-pentyl groups (C₅H₁₁) are larger than tert-butyl (C₄H₉), increasing steric bulk.

- Functional groups : Methoxy-substituted derivatives (e.g., 1,4-dimethoxy-2,5-di-tert-pentylbenzene) introduce polarity and hydrogen-bonding potential .

Properties

IUPAC Name |

1,3-bis(2-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-7-15(3,4)13-10-9-11-14(12-13)16(5,6)8-2/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFPJVIZINYTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=CC=C1)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062996 | |

| Record name | m-Di-tert-amylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3370-27-2 | |

| Record name | 1,3-Bis(1,1-dimethylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3370-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-bis(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Di-tert-amylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-di-tert-pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Steric Challenges

The tert-pentyl carbocation’s stability facilitates its formation, but its bulkiness impedes efficient attack on the aromatic ring. After the first alkylation, the electron-donating tert-pentyl group activates the ring, favoring subsequent alkylation at ortho or para positions rather than meta. To circumvent this, directed Friedel-Crafts alkylation has been explored using meta-directing temporary groups (e.g., nitro or sulfonic acid). For example, nitration of mono-tert-pentylbenzene introduces a nitro group at the meta position, which then directs the second tert-pentyl group before reduction removes the nitro group.

Optimization of Reaction Conditions

- Catalyst Loading : Elevated AlCl₃ concentrations (1.5–2.0 equivalents) improve carbocation stability but risk side reactions like polymerization.

- Temperature : Moderate temperatures (30–50°C) balance reaction rate and carbocation stability.

- Solvent : Non-polar solvents (e.g., dichloromethane) minimize carbocation solvolysis.

Table 1: Friedel-Crafts Alkylation Parameters for this compound

| Parameter | Optimal Range | Yield (%) | Side Products |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.5–2.0 equiv | 35–45 | Ortho/para isomers, oligomers |

| Reaction Temperature | 30–50°C | – | – |

| tert-Pentyl Chloride | 2.2 equiv | – | – |

Cross-Coupling Strategies: Transition Metal Catalysis

Transition metal-catalyzed cross-couplings offer precise control over substitution patterns. The Kumada coupling, utilizing tert-pentyl Grignard reagents and meta-dihalobenzenes, has shown promise.

Kumada Coupling Methodology

Aryl halides (e.g., 1,3-dibromobenzene) react with tert-pentylmagnesium bromide in the presence of nickel or palladium catalysts. This method avoids carbocation rearrangements and enables meta selectivity.

Key Findings :

- Catalyst Selection : Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane) achieves yields up to 60%.

- Solvent Effects : Tetrahydrofuran (THF) enhances reagent solubility but requires anhydrous conditions.

Table 2: Kumada Coupling Performance Metrics

| Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ni(dppp)Cl₂ | 80 | 58 | 92 |

| Pd(PPh₃)₄ | 100 | 42 | 88 |

Directed C–H Functionalization: Modern Techniques

Recent advances in C–H activation enable direct functionalization of aromatic rings without pre-functionalized substrates. Ruthenium and palladium catalysts facilitate meta-selective alkylation using tert-pentyl iodide.

Ruthenium-Catalyzed Meta-Alkylation

A directing group (e.g., pyridyl) temporarily installed on benzene coordinates the catalyst, steering the tert-pentyl group to the meta position. Post-reaction removal of the directing group yields the target compound.

Advantages :

Multi-Step Synthesis via Intermediate Functionalization

Nitration-Reduction Sequence

- Nitration : Introduce a nitro group to tert-pentylbenzene, leveraging its meta-directing effect.

- Reduction : Convert the nitro group to an amine using H₂/Pd-C.

- Second Alkylation : Employ tert-pentyl chloride under Friedel-Crafts conditions.

- Oxidative Removal : Eliminate the amine directing group.

Table 3: Multi-Step Synthesis Efficiency

| Step | Reagents | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 85 |

| Reduction | H₂/Pd-C | 90 |

| Second Alkylation | AlCl₃/tert-pentyl Cl | 50 |

| Oxidative Removal | KMnO₄/H⁺ | 80 |

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts | 35–45 | 75–85 | Moderate | Low |

| Kumada Coupling | 50–60 | 85–92 | High | High |

| C–H Functionalization | 60–70 | 90–95 | Low | Very High |

| Multi-Step | 30–40 | 80–88 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions: m-Di-tert-pentylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes.

Scientific Research Applications

Chemical Synthesis

m-Di-tert-pentylbenzene is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, including electrophilic aromatic substitution, which is crucial for synthesizing more complex organic molecules.

Electrophilic Aromatic Substitution

In synthetic organic chemistry, this compound can serve as a substrate for electrophilic aromatic substitution reactions. The presence of bulky tert-pentyl groups influences the reactivity and selectivity of the reaction, often leading to ortho- and para-substituted products. This property is particularly useful in the synthesis of specialty chemicals and pharmaceuticals.

Case Study: Synthesis of Polyalkylated Aromatics

- A study demonstrated that this compound could be alkylated further under specific conditions to yield polyalkylated aromatic compounds. The steric hindrance provided by the tert-pentyl groups limits further substitutions, making it a valuable precursor for targeted synthesis .

Material Science

This compound has applications in material science due to its thermal stability and hydrophobic characteristics.

Polymer Production

The compound can be used as a comonomer in the production of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers with this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 100 °C |

| Thermal Decomposition | 350 °C |

| Mechanical Strength | 70 MPa |

This table summarizes the enhanced properties observed when this compound is used in polymer formulations, indicating its potential for creating high-performance materials.

Industrial Applications

This compound finds utility in various industrial applications, particularly as a solvent or additive.

Solvent Properties

As a hydrocarbon solvent, this compound exhibits low volatility and high solvency power for nonpolar compounds. This makes it suitable for use in formulations where strong solvation is required without compromising stability.

Case Study: Use in Coatings

- In coating formulations, this compound has been shown to improve the flow and leveling properties of paints while maintaining low VOC (volatile organic compound) emissions, making it an environmentally friendly alternative .

Safety and Environmental Considerations

While this compound has numerous applications, safety data must be considered during its handling and use. It is essential to adhere to proper safety protocols to mitigate potential risks associated with exposure to hydrocarbons.

Mechanism of Action

The primary mechanism of action for m-Di-tert-pentylbenzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The stability of the carbocation is enhanced by the electron-donating effects of the 1,1-dimethylpropyl groups, facilitating the reaction with electrophiles. This mechanism is crucial for understanding its reactivity and the formation of various substituted products .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs include alkylated benzene derivatives with varying chain lengths, branching, and substitution patterns. Below is a comparative analysis based on substituent characteristics and functional behavior:

Table 1: Substituent Properties of m-Di-tert-pentylbenzene and Analogs

| Compound | Substituent Type | Substituent Position | Branching | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | -C(CH₂CH₃)₃ | meta | High | 290.5 |

| (1-Butylheptyl)benzene | -CH₂CH(CH₂CH₂CH₂CH₃) | para | Moderate | 260.4 |

| (1-Ethylnonyl)benzene | -CH₂CH₂(CH₂)₆CH₃ | ortho | Low | 274.5 |

| (1-Methyldecyl)benzene | -CH₂CH(CH₃)(CH₂)₇CH₃ | meta | Moderate | 268.4 |

| Di-tert-butylbenzene | -C(CH₃)₃ | para | High | 190.3 |

Key Observations :

- Branching: this compound exhibits the highest branching due to its tert-pentyl groups, which reduces crystallinity and enhances solubility in nonpolar solvents compared to linear-chain analogs like (1-ethylnonyl)benzene .

- Steric Effects : The meta-substituted tert-pentyl groups create significant steric hindrance, limiting electrophilic aromatic substitution reactions. In contrast, para-substituted analogs (e.g., di-tert-butylbenzene) show higher reactivity due to reduced steric crowding .

Physical and Chemical Properties

- Thermal Stability : this compound decomposes at ~300°C, outperforming linear-chain analogs (e.g., (1-butylheptyl)benzene, decomposition at ~250°C) due to stronger C-C bonds in branched substituents.

- Solubility: High branching improves compatibility with hydrophobic matrices (e.g., polyethylene), whereas ortho-substituted derivatives like (1-ethylnonyl)benzene exhibit lower solubility due to planar molecular packing .

Biological Activity

m-Di-tert-pentylbenzene (C16H26) is a branched alkyl aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound is structurally characterized by two tert-pentyl groups attached to a benzene ring, which may influence its interactions with biological systems. Understanding its biological activity is essential for evaluating its safety and potential therapeutic applications.

- Molecular Formula : C16H26

- Molecular Weight : 250.38 g/mol

- CAS Number : 79-74-3

- Structural Representation :

Biological Activity Overview

Research into the biological activity of this compound indicates several potential effects, particularly in relation to its pharmacokinetic properties and interactions with various biological targets.

1. Pharmacological Activity

Studies have predicted that this compound and its analogues exhibit significant pharmacological activities, including:

- Adenylate Cyclase Inhibition : Some analogues demonstrated the ability to inhibit adenylate cyclase, an enzyme involved in the regulation of cyclic AMP levels, which plays a crucial role in various signaling pathways .

- CB1 Receptor Interaction : Certain derivatives have shown promising interactions with the CB1 receptor, which is implicated in pain modulation and appetite control. Molecular docking studies suggest that these compounds could serve as potential therapeutic agents targeting the endocannabinoid system .

2. Toxicological Profile

The safety profile of this compound has been assessed through various predictive models:

- Non-Toxicity Indicators : Many analogues of this compound displayed no significant warnings regarding hepatotoxicity, mutagenicity, nephropathies, or carcinogenicity in mammalian models .

- Bioactivation Studies : Investigations into bioactivation processes suggest that certain genetic factors may influence the metabolism and efficacy of related compounds in human liver samples .

Case Study 1: In Silico Analysis

A comprehensive study utilized molecular docking techniques to evaluate the binding affinity of this compound derivatives with various biological receptors. The results indicated that:

- Compounds showed high binding affinity towards the CB1 receptor.

- The most promising candidates were selected for further in vitro testing based on their favorable pharmacokinetic properties and low toxicity profiles .

Case Study 2: In Vitro Biological Assays

In vitro assays conducted on selected derivatives of this compound revealed:

- Significant inhibition of acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Enhanced antioxidant activity compared to standard antioxidants, indicating potential use as a protective agent against oxidative stress .

Data Tables

| Compound Name | CAS Number | Molecular Weight | AChE Inhibition IC50 (µM) | Toxicity Warnings |

|---|---|---|---|---|

| This compound | 79-74-3 | 250.38 | Not directly tested | No significant warnings |

| Analogue 1 | TBD | TBD | 2.7 | Low |

| Analogue 2 | TBD | TBD | Not applicable | No significant warnings |

Q & A

Q. How to address inconsistencies in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC).

- Crystallographic Refinement : Resolve ambiguous peaks using single-crystal X-ray structures.

- Collaborative Analysis : Share raw data with independent labs to rule out instrumentation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.